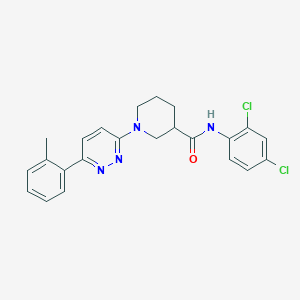

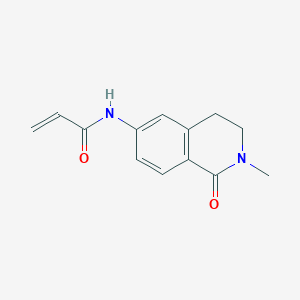

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Research into the synthesis of 1,2,4-oxadiazoles and related compounds, such as the molecule , reveals a focus on the development of new methods and reactions. These studies often involve the formation of thiazoles and oxadiazoles using starting materials like 1,3-dithietane, leading to a variety of derivatives (Paepke et al., 2009).

The creation of bioactive natural product analogs bearing the 1,2,4-oxadiazole moieties has been studied, focusing on compounds with potential antitumor activities. The process typically involves starting from aniline compounds and testing against various cell lines (Maftei et al., 2013).

In the realm of vibrational spectroscopic studies, molecules like 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetra-hydroquinazoline-2,4-dione have been explored. These studies involve detailed analyses of vibrational wavenumbers, hyperpolarizability, and molecular electrostatic potential, providing insights into the chemical and physical properties of these compounds (Sebastian et al., 2015).

Biological Activity

A significant focus has been placed on the synthesis of quinazoline derivatives for their potential biological activities, including antitumor properties. For instance, studies on quinazoline-2,4-diones have shown that they can significantly inhibit the growth of multiple human tumor cell lines, suggesting their potential as chemotherapeutic agents (Zhou et al., 2013).

The antimicrobial activities of certain 3-phenyl-1,2,4-oxadiazoles and quinazoline derivatives have been investigated, showing effectiveness against various bacterial and fungal strains. This research is indicative of the potential application of these compounds in the development of new antibiotics and antifungal agents (Gupta et al., 2008).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate to form 3-(4-chlorophenyl)-1-(ethoxycarbonyl)pyrazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to form 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester. The resulting compound is then reacted with 4-ethylbenzoyl chloride to form 3-(4-chlorophenyl)-1-(4-ethylbenzoyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester. This intermediate is then reacted with 2-amino-4-(4-ethylphenyl)quinazoline to form the final product, 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "4-chlorobenzohydrazide", "ethyl acetoacetate", "hydrazine hydrate", "4-ethylbenzoyl chloride", "2-amino-4-(4-ethylphenyl)quinazoline" ], "Reaction": [ "4-chlorobenzohydrazide + ethyl acetoacetate → 3-(4-chlorophenyl)-1-(ethoxycarbonyl)pyrazole-5-carboxylic acid ethyl ester", "3-(4-chlorophenyl)-1-(ethoxycarbonyl)pyrazole-5-carboxylic acid ethyl ester + hydrazine hydrate → 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester", "3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester + 4-ethylbenzoyl chloride → 3-(4-chlorophenyl)-1-(4-ethylbenzoyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester", "3-(4-chlorophenyl)-1-(4-ethylbenzoyl)-1H-1,2,4-triazole-5-carboxylic acid ethyl ester + 2-amino-4-(4-ethylphenyl)quinazoline → 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethylphenyl)quinazoline-2,4(1H,3H)-dione" ] } | |

CAS RN |

1358207-64-3 |

Molecular Formula |

C25H19ClN4O3 |

Molecular Weight |

458.9 |

IUPAC Name |

1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C25H19ClN4O3/c1-2-16-7-13-19(14-8-16)30-24(31)20-5-3-4-6-21(20)29(25(30)32)15-22-27-23(28-33-22)17-9-11-18(26)12-10-17/h3-14H,2,15H2,1H3 |

InChI Key |

AKTPZJGJGGZIPP-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2724416.png)

![2-butyl-5-methyl-6-pyridin-3-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-b]pyridine](/img/structure/B2724417.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2724424.png)

![2-[1-[(3,5-Difluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2724427.png)